molecular formula C18H22N2O2 B1384927 N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide CAS No. 1020054-91-4

N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide

Cat. No.: B1384927
CAS No.: 1020054-91-4
M. Wt: 298.4 g/mol
InChI Key: WYWYGOWFWKFYCN-UHFFFAOYSA-N
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Description

Overview of Benzamide Derivatives in Organic Chemistry

Benzamide derivatives constitute a fundamental class of organic compounds that have garnered substantial attention in chemical research due to their remarkable structural diversity and extensive pharmaceutical applications. The benzamide scaffold, characterized by its amide functionality attached to a benzene ring, serves as the foundation for numerous biologically active molecules. These derivatives demonstrate exceptional versatility, with substituted benzamides finding applications across multiple therapeutic areas including analgesics, antidepressants, antiemetics, antipsychotics, and various other pharmaceutical categories. The structural modifications possible within the benzamide framework allow chemists to fine-tune molecular properties, enhancing selectivity, potency, and bioavailability for specific applications.

This compound exemplifies the sophisticated nature of modern benzamide design, incorporating multiple functional groups that contribute to its unique chemical properties. The compound features a primary amino group at the 5-position of the aniline ring, a methyl substituent at the 2-position, and an isobutoxy group at the 3-position of the benzoyl moiety. This specific substitution pattern creates a molecule with distinct electronic and steric characteristics that influence its reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups within the structure provides opportunities for diverse chemical transformations and potential interactions with biological targets.

The significance of benzamide derivatives extends beyond their immediate pharmaceutical applications to encompass their role as synthetic intermediates in organic chemistry. These compounds serve as versatile building blocks for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The ability to introduce various substituents at different positions on the benzamide core allows chemists to systematically explore structure-activity relationships and optimize molecular properties for specific applications. This systematic approach to molecular design has led to the discovery of numerous clinically important drugs and continues to drive innovation in pharmaceutical chemistry.

Historical Context and Discovery

The historical foundation of benzamide chemistry traces back to the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832, marking a watershed moment in organic chemistry. Their collaborative investigation into the oil of bitter almonds led to the preparation of benzamide through the reaction of benzoyl chloride with ammonia, establishing benzamide as the first organic molecule for which two different crystalline polymorphs were discovered. This groundbreaking observation not only advanced the understanding of molecular structure but also laid the groundwork for the systematic study of polymorphism in organic compounds. The work of Wöhler and Liebig represented a significant departure from the chaotic state of organic chemistry in the 1830s, providing a structured approach to understanding molecular transformations and the concept of organic radicals.

The historical significance of benzamide extends beyond its initial discovery to encompass its role in the development of modern organic chemistry principles. Wöhler and Liebig's recognition of the benzoyl group as an organic "radikal" that maintained its identity through successive chemical transformations established fundamental concepts of molecular structure and reactivity. Their detailed crystallographic observations, describing the formation of "pearly, leafy" crystals that transformed into "fine and silky" needles, demonstrated early appreciation for the complexity of solid-state structures in organic compounds. These observations would later prove crucial in understanding the polymorphic behavior of benzamide and its derivatives.

The evolution from simple benzamide to sophisticated derivatives like this compound reflects the remarkable progress in synthetic organic chemistry over nearly two centuries. Modern synthetic methodologies have enabled the precise introduction of specific functional groups at predetermined positions, allowing chemists to design molecules with tailored properties. The development of advanced analytical techniques has facilitated the characterization of complex benzamide derivatives, providing detailed insights into their structural features and potential applications. This historical progression from fundamental discovery to sophisticated molecular design illustrates the cumulative nature of scientific advancement and the enduring relevance of foundational chemical principles.

Relevance to Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research, particularly in the context of medicinal chemistry and drug discovery initiatives. The compound's structural complexity and unique substitution pattern make it an attractive candidate for investigating structure-activity relationships in pharmaceutical applications. Modern research has increasingly focused on benzamide derivatives as potential therapeutic agents, with particular emphasis on their roles as enzyme inhibitors, receptor modulators, and bioactive compounds. The specific substitution pattern of this compound, featuring both electron-donating amino and methyl groups alongside the electron-withdrawing isobutoxy substituent, creates a molecule with balanced electronic properties suitable for diverse biological interactions.

Contemporary synthetic methodologies have enhanced the accessibility and utility of complex benzamide derivatives like this compound. Advanced coupling reactions, including palladium-catalyzed cross-coupling protocols, have enabled efficient construction of substituted benzamide scaffolds with high regioselectivity and functional group tolerance. These synthetic advances have facilitated the preparation of benzamide libraries for biological screening and structure-activity relationship studies. The development of novel catalytic systems and reaction conditions has expanded the scope of benzamide functionalization, allowing researchers to access previously challenging substitution patterns and explore new chemical space.

The compound's relevance extends to its potential applications in materials science and chemical biology, where benzamide derivatives have shown promise as functional materials and molecular probes. Recent investigations have explored the use of substituted benzamides as components in supramolecular assemblies, exploiting their hydrogen bonding capabilities and aromatic interactions. The presence of multiple functional groups in this compound provides opportunities for further chemical modification and incorporation into larger molecular frameworks. This versatility positions the compound as a valuable intermediate for developing advanced materials with tailored properties and functions.

Objectives and Scope of the Review

The primary objective of this comprehensive analysis focuses on providing detailed insights into the chemical properties, synthetic approaches, and potential applications of this compound within the broader context of benzamide chemistry. This review aims to consolidate current knowledge regarding the compound's structural characteristics, including its molecular geometry, electronic properties, and reactivity patterns. The analysis encompasses examination of synthetic methodologies employed in the preparation of this specific benzamide derivative, highlighting both established protocols and emerging synthetic strategies that enable efficient access to this molecular architecture.

The scope of this review extends to the investigation of chemical reactivity patterns exhibited by this compound, with particular emphasis on transformations that exploit the unique combination of functional groups present in the molecule. The compound's potential for undergoing various chemical reactions, including oxidation, reduction, and substitution processes, represents a critical aspect of its utility in synthetic chemistry. Understanding these reactivity patterns provides valuable insights for researchers seeking to utilize this compound as a synthetic intermediate or develop related molecular structures with enhanced properties.

Furthermore, this analysis aims to establish the compound's position within the broader landscape of benzamide research, examining its relationships to other biologically active benzamide derivatives and potential pharmaceutical applications. The review considers the compound's structural features in the context of known structure-activity relationships within the benzamide family, providing insights into its potential biological activities and therapeutic relevance. Additionally, the analysis addresses the compound's commercial availability and characterization data, facilitating its utilization in research applications and further investigations.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(9-16)18(21)20-17-10-15(19)8-7-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWYGOWFWKFYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the isobutoxy group. The resulting intermediate is then coupled with 3-aminobenzoyl chloride to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound shares the benzamide core with the target molecule but differs in substituents: a 3-methyl group on the benzamide and a 2-hydroxy-1,1-dimethylethyl amine group (Table 1).

Oligobenzanilides (e.g., Compound 18 in )

Complex oligobenzanilides, such as compound 18, incorporate multiple benzamide units to mimic α-helix structures in proteins. While these lack direct structural similarity to the target compound, they highlight the versatility of benzamide derivatives in biophysical applications, such as disrupting protein-protein interactions .

Functional Analogs: Antitumor Agents with Aromatic Amine Motifs

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)

DF 203 exhibits selective antitumor activity via CYP1A1-mediated metabolism, forming inactive 6-hydroxy metabolites. Its mechanism involves covalent binding to CYP1A1, irreversibly inhibiting the enzyme and inducing cytotoxicity in sensitive cancer cells (e.g., MCF-7) .

Figure 1: Substituent-Driven Functional Comparison

  • Target Compound: 5-Amino-2-methylphenyl group may influence solubility or receptor binding.
  • DF 203: 4-Amino-3-methylphenyl group enables metabolic activation and enzyme targeting .

Key Insight : Aromatic amine positioning (ortho vs. para) and core heterocycles (benzamide vs. benzothiazole) critically modulate metabolic stability and target engagement.

Biological Activity

N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. The compound features an amino group, a methyl group, and an isobutoxy group attached to a benzamide core, which contributes to its diverse physicochemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies demonstrate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). This suggests its potential utility in treating inflammatory diseases.

Antioxidant Activity

This compound also displays antioxidant activity , which is crucial for protecting cells from oxidative stress. This property may contribute to its therapeutic potential in various diseases linked to oxidative damage, including neurodegenerative disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved require further elucidation through detailed mechanistic studies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Case Study 2: Inflammation Modulation

Another investigation assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Results showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory EffectsAntioxidant Activity
This compoundHighModerateHigh
N-(3-Aminophenyl)-4-isopropoxybenzamideModerateLowModerate
N-(3-Aminophenyl)-2-isobutoxybenzamideHighModerateLow

Q & A

Q. What are the recommended synthetic routes for N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-isobutoxybenzoic acid derivatives with 5-amino-2-methylaniline via amide bond formation. Key steps include:
  • Activation of the carboxyl group : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.0 ppm) and confirm the isobutoxy group (δ 1.0–1.2 ppm for methyl groups) .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with exact mass matching theoretical values (e.g., m/z 312.18) .

Q. What are the critical stability considerations for storage and handling?

  • Methodological Answer :
  • Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the aromatic amine moiety .
  • Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide bond .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C; avoid prolonged heating during synthesis .

Q. What safety protocols are essential during experimental use?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Hazard Code H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (dust/vapor) during weighing or solvent evaporation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the benzamide scaffold?

  • Methodological Answer :
  • Core modifications : Replace the isobutoxy group with methoxy, ethoxy, or halogenated variants to assess electronic effects on bioactivity .
  • Substituent positioning : Compare para- vs. meta-substituted analogs using molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
  • Biological assays : Test derivatives in vitro (e.g., enzyme inhibition assays) with IC₅₀ calculations to quantify potency shifts .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) in GROMACS to evaluate binding stability .
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), metabolic liability (CYP450 inhibition), and toxicity (Ames test predictions) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity reassessment : Re-analyze conflicting batches via LC-MS to rule out impurities (e.g., unreacted starting materials) .
  • Assay standardization : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Solvent effects : Test activity in DMSO vs. aqueous buffers to control for solvent-induced aggregation .

Q. What strategies improve synthetic yield for scale-up in academic settings?

  • Methodological Answer :
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination steps .
  • Solvent selection : Replace THF with 2-MeTHF (renewable solvent) to enhance reaction efficiency and sustainability .
  • Process monitoring : Use inline FTIR to track reaction progress and minimize side-product formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide
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N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide

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